[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate
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Overview
Description
[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C24H40BF4O2P. It is known for its use as a ligand in various catalytic reactions, particularly in palladium-catalyzed processes. This compound is often utilized in research and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate typically involves the reaction of 2,6-diisopropoxyphenylphosphine with dicyclohexylphosphine in the presence of a suitable base, followed by the addition of tetrafluoroboric acid. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in palladium-catalyzed amination reactions and exo-mode cyclization of allenes.
Biology: The compound’s reactivity and stability make it useful in the development of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of [2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate involves its role as a ligand in catalytic reactions. The compound coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing transition states and intermediates, thereby lowering the activation energy of the reactions .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used ligand in catalytic reactions.
Tricyclohexylphosphine: Known for its steric bulk and electron-donating properties.
2,6-Dimethoxyphenylphosphine: Similar in structure but with methoxy groups instead of isopropoxy groups.
Uniqueness
[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate is unique due to its combination of steric and electronic properties, which enhance its performance as a ligand in catalytic reactions. Its isopropoxy groups provide steric hindrance, while the dicyclohexylphosphonium moiety offers strong electron-donating capabilities, making it highly effective in facilitating various chemical transformations .
Properties
CAS No. |
1268824-70-9 |
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Molecular Formula |
C24H40BF4O2P |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
dicyclohexyl-[2,6-di(propan-2-yloxy)phenyl]phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C24H39O2P.BF4/c1-18(2)25-22-16-11-17-23(26-19(3)4)24(22)27(20-12-7-5-8-13-20)21-14-9-6-10-15-21;2-1(3,4)5/h11,16-21H,5-10,12-15H2,1-4H3;/q;-1/p+1 |
InChI Key |
FJLDNXSVFSZTOI-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)OC1=C(C(=CC=C1)OC(C)C)[PH+](C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
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